Benzenecarboximidamide, N-(acetyloxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

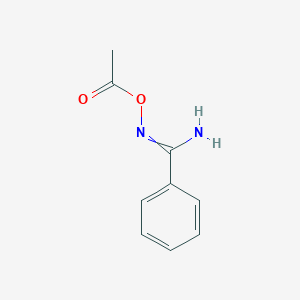

Benzenecarboximidamide, N-(acetyloxy)-, also known by its CAS number 942-87-0, is a chemical compound with a unique structure that includes a benzenecarboximidamide core and an acetyloxy functional group

Preparation Methods

The synthesis of Benzenecarboximidamide, N-(acetyloxy)- involves the reaction of nitroso compounds with O-acetylalkanoylamidoximes in the presence of dibromoisocyanurate. This reaction forms N’-(α-acetoximinoalkyl)diazene-N-oxides, which can be further processed under gaseous ammonia or oxalic acid in methanol

Chemical Reactions Analysis

Acyloxy Group Reactions

The acetyloxy substituent (-OAc) undergoes acylation reactions , which are critical for modifying the compound’s reactivity. For example:

-

Nucleophilic acyl substitution : The acetyloxy group can react with nucleophiles (e.g., amines, alcohols) under basic conditions, releasing acetic acid .

-

Hydrolysis : Under acidic or basic conditions, the acetyloxy group may hydrolyze to form a hydroxyl group .

Carboximidamide Core Reactions

The carboximidamide group (-C(=NH)-NH₂) participates in metal-mediated reactions , analogous to oxime chemistry :

-

Catalytic amidation : Palladium or nickel catalysts can facilitate coupling reactions with carbonyl compounds (e.g., ketones, aldehydes) .

-

Reduction : Under hydrogenation, carboximidamides may reduce to form amines or amides .

Biological and Pharmacological Reactions

Benzenecarboximidamide derivatives exhibit anti-inflammatory activity via inhibition of enzymes like iNOS and COX-2. For example:

-

Inhibition of prostaglandin E₂ (PGE₂) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages .

-

In vivo efficacy : Chalcone/aryl carboximidamide hybrids (e.g., 4c , 6d ) show significant oedema inhibition (62–78%) in carrageenan-induced rat models, outperforming NSAIDs like indomethacin .

Palladium-Catalyzed Coupling

Benzenecarboximidamide may participate in diamide synthesis via Pd-catalyzed amination. For example:

-

C–H activation : Palladium catalysts activate the carboximidamide’s α-CH bond, enabling nucleophilic attack by amines .

-

Selectivity : Reactivity depends on the nucleophile’s strength and ligand effects, allowing selective formation of non-symmetrical diamides .

Metal-Oxime Interactions

Metal complexes (e.g., Ti, Ni) can mediate isomerization or oxidative coupling of oxime-related groups, as observed in amidoxime ether formations .

Future Research Directions

-

Optimization of hydrogenation catalysts for scalable synthesis .

-

Probing anti-inflammatory pathways to identify molecular targets beyond iNOS and COX-2 .

-

Exploring Pd-catalyzed cross-couplings to expand structural diversity in medicinal chemistry .

This compound’s multifunctional reactivity positions it as a valuable scaffold for drug discovery and catalytic applications.

Scientific Research Applications

Benzenecarboximidamide, N-(acetyloxy)- is an organic compound featuring a benzene ring, a carboximidamide functional group, and an acetyloxy substituent. Its chemical formula is C9H10N2O2 . The presence of the acetyloxy group enhances its reactivity and biological activity, making it potentially useful in medicinal chemistry.

Potential Applications

Benzenecarboximidamide, N-(acetyloxy)- demonstrates versatility across multiple fields.

- Pharmaceutical Development It can be explored as a lead compound in drug discovery because of its biological activity.

- Agricultural Chemicals Its antimicrobial properties make it suitable for applications in crop protection.

- Chemical Research It serves as a building block in organic synthesis for creating more complex molecules for various research purposes.

Interaction Studies

Interaction studies are performed to understand the pharmacodynamics and pharmacokinetics of Benzenecarboximidamide, N-(acetyloxy)-. These studies focus on its binding affinity with biological targets like enzymes and receptors, often employing techniques such as:

- Enzyme inhibition assays

- Receptor binding assays

Comparison with Structurally Similar Compounds

Benzenecarboximidamide, N-(acetyloxy)- shares structural similarities with other compounds containing carboximidamide or acetyloxy groups. However, its unique combination of functional groups may lead to distinct biological activities.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzenecarboximidamide | Benzene ring + carboximidamide | Basic structure without acetyloxy modification |

| Acetylated Phenylurea | Benzene + urea + acetyl group | Different functional group leading to varied activity |

| 4-Acetamidobenzenesulfonamide | Sulfonamide + acetyl group | Sulfonamide functionality adds distinct properties |

| N-Acetylbenzeneacetamide | Benzene + acetate + amide | Similar amide bond but lacks carboximidamide functionality |

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, N-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes. The acetyloxy group plays a crucial role in its activity, potentially modifying the enzyme’s active site and inhibiting its function. Detailed pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Benzenecarboximidamide, N-(acetyloxy)- can be compared with other similar compounds, such as:

Benzenecarboximidamide: Lacks the acetyloxy group, which may result in different chemical and biological properties.

Benzamidine: Another related compound with different functional groups, leading to varied applications and activities.

The uniqueness of Benzenecarboximidamide, N-(acetyloxy)- lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Conclusion

Benzenecarboximidamide, N-(acetyloxy)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and application development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(acetyloxy)benzenecarboximidamide?

- Methodological Answer : A validated approach involves nucleophilic substitution or condensation reactions with acetyloxy-containing precursors. For example, derivatives of N-(acetyloxy)benzenecarboximidamide (CAS 873546-80-6) are synthesized via multi-step protocols involving pivaloyl chloride and hydroxylamine intermediates under controlled anhydrous conditions . Refluxing in ethanol with amine reagents (e.g., arylpiperazines) followed by filtration and aqueous workup yields hydrochloride salts (51–64% yields), as demonstrated for structurally analogous compounds . Key steps include solvent selection (ethanol for solubility), stoichiometric optimization, and purification via column chromatography.

Q. What safety precautions are critical when handling N-(acetyloxy)benzenecarboximidamide?

- Methodological Answer :

- Risk Assessment : Conduct a hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity and decomposition risks. N-(acetyloxy)benzenecarboximidamide derivatives exhibit mutagenicity comparable to benzyl chloride (Ames II testing) .

- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles.

- Ventilation : Employ fume hoods for powder handling to avoid inhalation.

- Storage : Store in airtight containers at –20°C to prevent thermal decomposition .

Q. How can researchers characterize N-(acetyloxy)benzenecarboximidamide and confirm its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H-NMR to confirm substitution patterns (e.g., acetyloxy proton signals at δ 2.1–2.3 ppm) and aromatic integrations .

- Infrared Spectroscopy (IR) : Identify characteristic C=O stretches (~1740 cm−1 for acetyloxy groups) and amidine N-H vibrations (~3300 cm−1) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers resolve discrepancies in mutagenicity data for N-(acetyloxy)benzenecarboximidamide derivatives?

- Methodological Answer :

- Comparative Ames Testing : Perform Ames II assays with Salmonella typhimurium strains (TA98, TA100) to benchmark against known mutagenic controls (e.g., benzyl chloride). Use metabolic activation (S9 fraction) to assess pro-mutagenic potential .

- Structure-Activity Relationship (SAR) Analysis : Correlate mutagenicity with substituent effects (e.g., electron-withdrawing acetyloxy groups may reduce reactivity compared to halogenated analogs) .

Q. What strategies optimize the yield of N-(acetyloxy)benzenecarboximidamide in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amidine formation to enhance nucleophilicity .

- Catalytic Additives : Introduce sodium pivalate (10 mol%) to stabilize intermediates and reduce side reactions .

- Temperature Control : Maintain reflux temperatures (70–80°C) for amine coupling steps to balance reaction rate and decomposition risks .

Q. What are the regulatory considerations for using N-(acetyloxy)benzenecarboximidamide in biomedical research?

- Methodological Answer :

- Purity Standards : Adhere to EU cosmetic regulations (0.1% maximum concentration for related amidines in topical applications) to ensure biocompatibility .

- Documentation : Maintain detailed records of mutagenicity testing and disposal protocols (per Chapter 8 of Prudent Practices) for institutional review .

Q. How can N-(acetyloxy)benzenecarboximidamide be applied in polymer chemistry?

- Methodological Answer :

- Co-Polymer Synthesis : Incorporate the compound as a monomer in polyesters or polyamides via condensation with diacids (e.g., 1,4-benzenedicarboxylic acid). Use catalytic tin(II) ethylhexanoate (0.1 wt%) at 200°C under nitrogen to achieve high molecular weights (>10 kDa) .

- Functionalization : Post-polymerization modifications (e.g., hydrolysis of acetyloxy groups) enable tunable hydrophilicity for drug delivery systems .

Properties

CAS No. |

942-87-0 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

[[amino(phenyl)methylidene]amino] acetate |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)13-11-9(10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11) |

InChI Key |

QVPQQGWYYMVKFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ON=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.